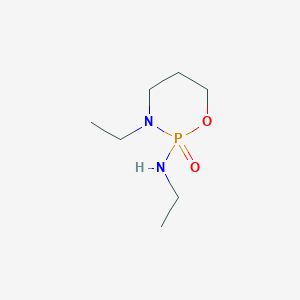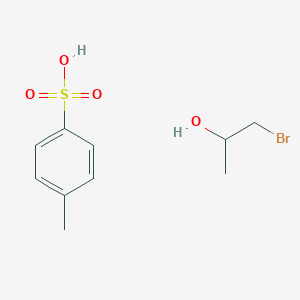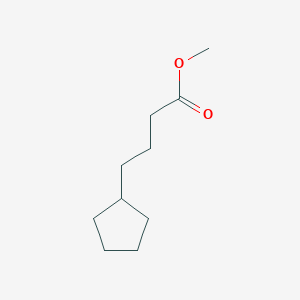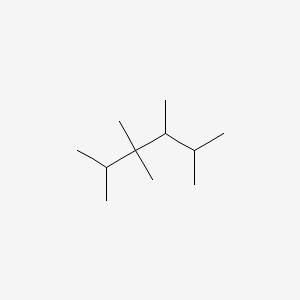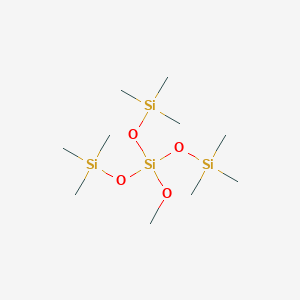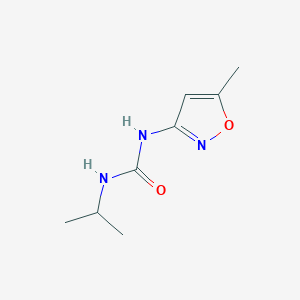
9,11-Dodecadien-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Dodecadien-1-ol is an organic compound with the molecular formula C₁₂H₂₂O. It is a type of alcohol with two double bonds located at the 9th and 11th positions of the dodecane chain. This compound is known for its role as a pheromone in various insect species, particularly in lepidopterous insects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,11-Dodecadien-1-ol can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphorane reacts with an aldehyde to form the desired diene . Another method includes the hydroboration of a 2-alkynal followed by stereoselective reduction to yield the (Z,Z)- and (Z,E)-isomers .
Industrial Production Methods
Industrial production of this compound often employs the Grignard coupling method, where a Grignard reagent reacts with an appropriate aldehyde to form the alcohol . This method is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
9,11-Dodecadien-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bonds can be reduced to form the saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as thionyl chloride (SOCl₂) can be used to convert the alcohol to a chloride, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: 9,11-Dodecadienal or 9,11-Dodecadienoic acid.
Reduction: 9,11-Dodecanediol.
Substitution: Various substituted dodecadienes depending on the reagents used.
Aplicaciones Científicas De Investigación
9,11-Dodecadien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its role in modulating biological pathways.
Mecanismo De Acción
The mechanism of action of 9,11-Dodecadien-1-ol involves its interaction with specific receptors in the target organism. In insects, it binds to pheromone receptors, triggering a cascade of events that lead to behavioral changes such as mating attraction . The molecular targets include olfactory receptors and associated signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
9,11-Hexadecadienal: Another insect pheromone with similar double bond positions but a longer carbon chain.
8,10-Dodecadien-1-ol: A compound with double bonds at the 8th and 10th positions, used in similar applications.
Uniqueness
9,11-Dodecadien-1-ol is unique due to its specific double bond positions, which confer distinct chemical properties and biological activities. Its role as a pheromone in a wide range of insect species highlights its importance in ecological and behavioral studies .
Propiedades
Fórmula molecular |
C12H22O |
|---|---|
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
(9E)-dodeca-9,11-dien-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-4,13H,1,5-12H2/b4-3+ |
Clave InChI |
OIMIXJLPIJKPDM-ONEGZZNKSA-N |
SMILES isomérico |
C=C/C=C/CCCCCCCCO |
SMILES canónico |
C=CC=CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


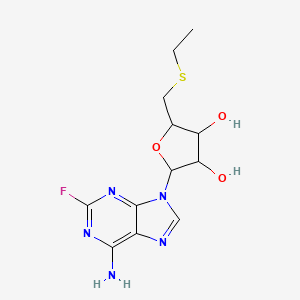
![4,4-Dimethylbicyclo[3.2.1]octan-2-one](/img/structure/B14643477.png)
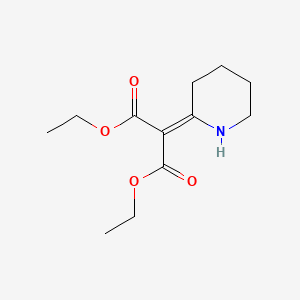
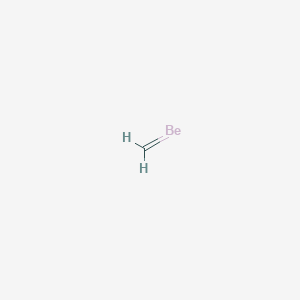
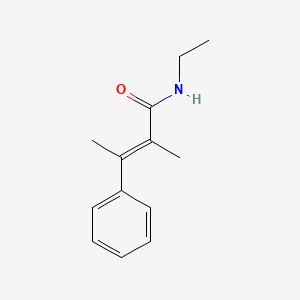
![2-Methyl-3-nitrosopyrazolo[1,5-a]pyridine](/img/structure/B14643517.png)

